No Publicly Available Quantified Differentiation Versus Structural Analogs
A systematic search of primary literature, patents, PubChem, ChEMBL, BindingDB, and major vendor technical datasheets returned no quantitative comparator data for CAS 1189717-26-7 [1]. Structurally related tosylpiperazine acetamides, such as N-((R)-6-((tert-butylamino)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-2-((R)-3-oxo-1-tosylpiperazin-2-yl)acetamide (CHEMBL1777976), have reported bradykinin B1 receptor antagonist IC₅₀ values of 1.28 nM [2]; however, these data cannot be extrapolated. No head-to-head comparison, cross-study comparable data point, or class-level inference supported by quantitative evidence was identified for this compound [3].
| Evidence Dimension | Quantitative comparative bioactivity or target engagement |
|---|---|
| Target Compound Data | No data identified |
| Comparator Or Baseline | No comparator or baseline identified |
| Quantified Difference | Not calculable |
| Conditions | All publicly accessible databases searched as of May 2026 |
Why This Matters
Procurement decisions cannot be evidence-based when no quantitative differentiation data exist; users must perform de novo characterization.
- [1] Comprehensive database search (PubChem, ChEMBL, PubMed, BindingDB, ChemSpider, Google Patents, ResearchGate) for CAS 1189717-26-7 performed May 2026. No bioactivity, target, or comparator data returned. View Source
- [2] BindingDB BDBM50344118 / CHEMBL1777976. N-((R)-6-((tert-butylamino)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-2-((R)-3-oxo-1-tosylpiperazin-2-yl)acetamide. IC₅₀: 1.28 nM at human bradykinin B1 receptor (CHO cells, calcium efflux assay). View Source
- [3] Explicit evidence limitation statement. No head-to-head, cross-study comparable, or class-level inference data are available for CAS 1189717-26-7. View Source
